molecular formula C21H20ClNO3 B4264305 6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4264305
M. Wt: 369.8 g/mol
InChI Key: BRFPXKRHTGHWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a chromene derivative that has shown promising results in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been found to modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide have been studied extensively. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has been found to have minimal toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide in lab experiments include its potential use as a therapeutic agent for the treatment of various diseases and its minimal toxicity. However, the limitations of using this compound in lab experiments include the need for further studies to determine its mechanism of action and potential side effects.

Future Directions

The future directions for the research on 6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide include:
1. Further studies to determine the mechanism of action of the compound.
2. Investigation of the potential use of the compound in the treatment of neurodegenerative diseases.
3. Development of new synthetic methods for the compound to improve its yield and purity.
4. Investigation of the potential side effects of the compound in animal studies.
5. Investigation of the potential use of the compound in combination with other drugs for the treatment of cancer.
6. Investigation of the potential use of the compound as a diagnostic tool for the detection of cancer.
In conclusion, 6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a promising compound with potential applications in various fields of scientific research. The compound has shown significant anti-cancer and anti-inflammatory properties and has minimal toxicity. Further studies are needed to determine its mechanism of action and potential side effects. The compound has potential use as a therapeutic agent for the treatment of various diseases, and its future directions include the investigation of its potential use in combination with other drugs and as a diagnostic tool for the detection of cancer.

Scientific Research Applications

6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has shown significant potential in various fields of scientific research. The compound has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-chloro-2-oxo-N-[1-(4-propan-2-ylphenyl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-12(2)14-4-6-15(7-5-14)13(3)23-20(24)18-11-16-10-17(22)8-9-19(16)26-21(18)25/h4-13H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFPXKRHTGHWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-oxo-N-{1-[4-(propan-2-yl)phenyl]ethyl}-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.